molecular formula C19H24N2O B5082357 N-(4-sec-butylphenyl)-3-(dimethylamino)benzamide

N-(4-sec-butylphenyl)-3-(dimethylamino)benzamide

Cat. No.: B5082357
M. Wt: 296.4 g/mol
InChI Key: PHNCGAUMKROBES-UHFFFAOYSA-N
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Description

“N-(4-sec-butylphenyl)-3-(dimethylamino)benzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a secondary butyl group and a dimethylamino group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, dimethylamine) with the corresponding acid chloride or anhydride (in this case, 4-sec-butylbenzoyl chloride or 4-sec-butylbenzoic anhydride). This would form the amide bond .


Molecular Structure Analysis

The molecule contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. This gives it aromatic properties. The sec-butyl group is an alkyl substituent, and the dimethylamino group is a basic functional group due to the presence of the nitrogen atom .


Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of the amide functional group. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an amide, it would be expected to engage in hydrogen bonding, which could affect its solubility and boiling point .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. This could include further studies on its synthesis, properties, and possible uses .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-5-14(2)15-9-11-17(12-10-15)20-19(22)16-7-6-8-18(13-16)21(3)4/h6-14H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNCGAUMKROBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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